molecular formula C14H14FN5O2 B2638920 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine CAS No. 450345-82-1

6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2638920
CAS No.: 450345-82-1
M. Wt: 303.297
InChI Key: XRUKMLGEDPRAHX-UHFFFAOYSA-N
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Description

6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluoro and methyl groups: Fluorination can be done using reagents like Selectfluor, while methylation can be achieved using methyl iodide or dimethyl sulfate.

    Formation of the pyrimidine ring: This can be synthesized through a Biginelli reaction, involving a β-keto ester, an aldehyde, and urea.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-aminopyrimidin-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine would depend on its specific biological target. Typically, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Nitroquinolines: Compounds with nitro groups that exhibit antimicrobial properties.

Uniqueness

6-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2/c1-8-2-3-9-6-10(15)4-5-11(9)19(8)14-12(20(21)22)13(16)17-7-18-14/h4-8H,2-3H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUKMLGEDPRAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C3=NC=NC(=C3[N+](=O)[O-])N)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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